5-[(Carbamoylmethyl)sulfamoyl]-2-chlorobenzoic acid
Overview
Description
5-[(Carbamoylmethyl)sulfamoyl]-2-chlorobenzoic acid is a chemical compound with the molecular formula C9H9ClN2O5S It is a derivative of benzoic acid, characterized by the presence of a carbamoylmethylsulfamoyl group and a chlorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Carbamoylmethyl)sulfamoyl]-2-chlorobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorobenzoic acid as the starting material.
Introduction of the Carbamoylmethyl Group: The carbamoylmethyl group is introduced through a reaction with a suitable carbamoylating agent, such as carbamoyl chloride, under basic conditions.
Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate product with sulfamoyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-[(Carbamoylmethyl)sulfamoyl]-2-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the carbamoylmethyl and sulfamoyl groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid derivative and other by-products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzoic acid derivatives can be formed.
Oxidation Products: Oxidation can yield sulfonic acid derivatives or other oxidized forms.
Reduction Products: Reduction can lead to the formation of amine or alcohol derivatives.
Scientific Research Applications
5-[(Carbamoylmethyl)sulfamoyl]-2-chlorobenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-[(Carbamoylmethyl)sulfamoyl]-2-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The carbamoylmethylsulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorine atom on the benzene ring may also contribute to its reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-[(Carbamoylmethyl)sulfamoyl]-2-fluorobenzoic acid: This compound has a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.
5-[(Carbamoylmethyl)sulfamoyl]-2-hydroxybenzoic acid: The presence of a hydroxyl group instead of chlorine can lead to different chemical and biological properties.
5-[(Carbamoylmethyl)sulfamoyl]-2-hydroxy-4-methylbenzoic acid: The additional methyl group can influence the compound’s solubility and reactivity.
Uniqueness
5-[(Carbamoylmethyl)sulfamoyl]-2-chlorobenzoic acid is unique due to the presence of the chlorine atom, which can significantly impact its chemical reactivity and potential biological activity. The combination of the carbamoylmethylsulfamoyl group and the chlorine atom makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[(2-amino-2-oxoethyl)sulfamoyl]-2-chlorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O5S/c10-7-2-1-5(3-6(7)9(14)15)18(16,17)12-4-8(11)13/h1-3,12H,4H2,(H2,11,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEYCUYWPOWSHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCC(=O)N)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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